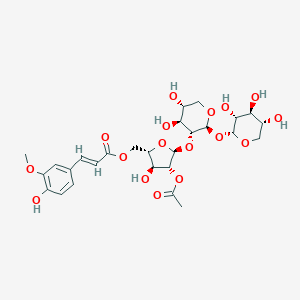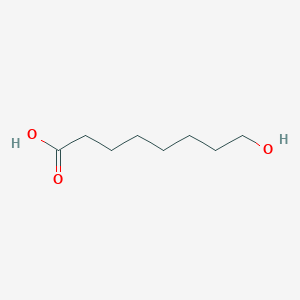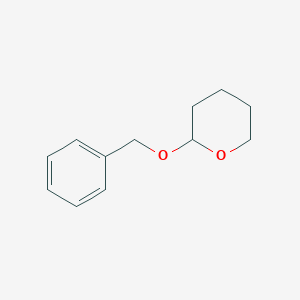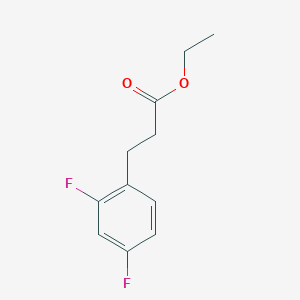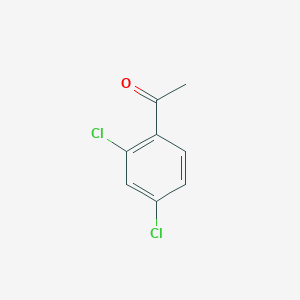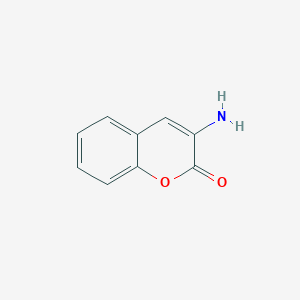
3-氨基香豆素
描述
3-Aminocoumarin and its derivatives are compounds that have garnered significant interest due to their diverse pharmacological activities and remarkable photochemical properties. These compounds are part of the coumarin family, which are naturally occurring in plants and are recognized by their unique 2H-chromen-2-one motif .
Synthesis Analysis
Several methods have been developed for the synthesis of 3-aminocoumarins. A rapid and efficient synthesis can be achieved from ynamides, either in a single step or a two-step sequence involving C-N cross-coupling, using Brønsted or Lewis acid as a promoter . Another approach involves a platinum/scandium-cocatalyzed cascade cyclization and ring-opening reaction of tertiary amines with substituted salicylaldehydes . Additionally, palladium-catalyzed Buchwald–Hartwig coupling reactions have been employed for the synthesis of 3-(N-substituted) aminocoumarins and 3-(heteroaryl)aminocoumarins . Large scale synthesis of 3-aminocoumarins has also been reported from 3-acetamidocoumarins using sulfuric acid and subsequent bromination . Ethyl N-2-hydroxyarylideneglycinates have been used as precursors for substituted 3-aminocoumarins through a thermal conversion reaction . Moreover, solvent-free conditions have been utilized for the synthesis of specific substituted 3-aminocoumarins, such as 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin .
Molecular Structure Analysis
The molecular structures of 3-aminocoumarin derivatives have been characterized using various spectroscopic methods. For instance, metal complexes derived from 3-aminocoumarin have been studied, revealing octahedral structures for the complexes with different metal ions . The stability of these complexes has been theoretically investigated using Density Functional Theory, indicating that the copper complex is the most stable .
Chemical Reactions Analysis
3-Aminocoumarins can undergo various chemical reactions, including the formation of metal complexes with Cr(III), Ni(II), and Cu(II), which have been shown to possess antimicrobial and antioxidant activities . The reactivity of 3-aminocoumarins allows for further functionalization, such as acylation to produce derivatives with potential applications in fluorescent polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminocoumarins and their derivatives are influenced by their molecular structure and the substituents present. For example, the metal complexes of 3-aminocoumarin have been found to exhibit significant antimicrobial and antioxidant activities, with the copper complex being the most stable . The synthesized derivatives have been characterized by FT-IR, MS, and 1H NMR, confirming their potential for various applications .
科学研究应用
-
Organic and Pharmaceutical Chemistry
- 3-Aminocoumarins and their derivatives represent an important class of a multi-tasking and multi-functional scaffold in organic synthesis .
- The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .
- The synthesis of 3-aminocoumarins and their synthetic applicability have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds .
-
Antibiotics
-
Anti-cancer Agents
-
Fluorescent Probes
-
Chemosensors
-
Biofilm Formation Inhibitory
- The ability of coumarins to inhibit biofilm formation of Gram positive bacterium (Staphylococcus aureus), Gram negative bacterium (Escherichia coli) as well as the methicillin‐resistant S. aureus (MRSA) has been previously described .
- New hybrid coumarin‐heterocycles have been synthesized via the reaction of coumarin‐6‐sulfonyl chloride and 6‐aminocoumarin with different small heterocycle moieties .
- The biological efficacy of the new compounds was evaluated towards their ability to inhibit biofilm formation and their anti‐ inflammatory properties .
-
Laser Dyes
-
Nonlinear Optical Chromophore
-
Fluorescent Whiteners
-
Polymer Science
-
Optical Recording
-
Solar Energy Collectors
-
CNS Depressant
-
Anti-inflammatory Agents
-
Anti-coagulant Agents
-
Anti-oxidant Agents
-
Antimicrobial Agents
-
Anti-inflammatory Properties in Polymer Science
安全和危害
未来方向
The synthesis of 3-aminocoumarins and their synthetic applicability have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds . Future research may focus on different synthetic methodologies for the synthesis of 3-aminocoumarin derivatives and their biological evaluation .
属性
IUPAC Name |
3-aminochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHDKGQKYEBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167603 | |
| Record name | 3-Amino-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocoumarin | |
CAS RN |
1635-31-0 | |
| Record name | 3-Aminocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6801C293 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

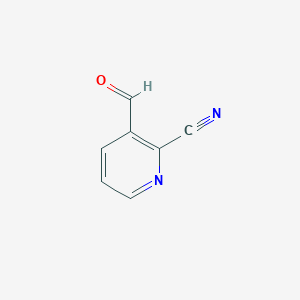
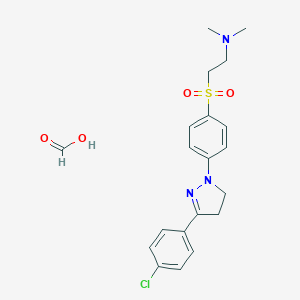
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
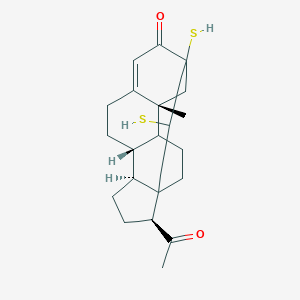
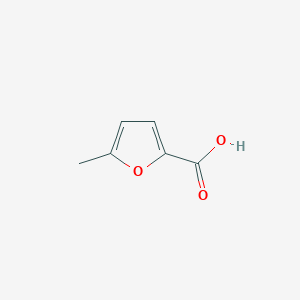
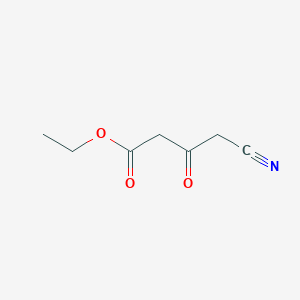
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
